N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a highly complex triazatricyclo[8.4.0.03,8] core, fused with a dimethoxyphenyl ethyl group, an oxolane (tetrahydrofuran) methyl substituent, and a carboxamide moiety. The compound’s design incorporates pharmacophoric elements common in bioactive molecules, such as aromaticity (dimethoxyphenyl), heterocyclic rigidity (triazatricyclo), and hydrogen-bonding capacity (carboxamide) .
Properties
Molecular Formula |
C28H31N5O5 |
|---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C28H31N5O5/c1-17-6-4-12-32-25(17)31-26-21(28(32)35)15-20(24(29)33(26)16-19-7-5-13-38-19)27(34)30-11-10-18-8-9-22(36-2)23(14-18)37-3/h4,6,8-9,12,14-15,19,29H,5,7,10-11,13,16H2,1-3H3,(H,30,34) |
InChI Key |
LJWXZQZPDNECPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4CCCO4)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves several steps. One method includes the reaction of 3,4-dimethoxyphenethylamine with various reagents to form the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like dimethylaminopyridine (DMAP) under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of specific biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Heterocyclic Chemistry
Compounds like 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione () share key features with the target molecule:
- Core Structure: While the target has a triazatricyclo system, analogs in utilize spiro[4.5]decane frameworks.
- Substituents: The dimethoxyphenyl group in the target compound contrasts with dimethylamino-phenyl or benzothiazol groups in analogs. Methoxy substituents are electron-donating, which could increase solubility compared to electron-withdrawing groups like benzothiazol .
- Synthesis : Both classes require multi-step syntheses involving cyclization and functional group modifications. However, the target’s oxolane-methyl group introduces stereochemical complexity absent in simpler spiro analogs .
Substituent-Driven Comparisons (Agrochemicals)
Propanil (N-(3,4-dichlorophenyl) propanamide) and isoxaben (N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide) () highlight the impact of aryl substituents:
- Aryl Groups : The target’s 3,4-dimethoxyphenyl group differs from Propanil’s 3,4-dichlorophenyl. Methoxy groups enhance solubility and π-π stacking, whereas chloro groups increase lipophilicity and electrophilicity, critical for herbicide activity .
- Biological Activity: Isoxaben’s dimethoxybenzamide moiety shares partial similarity with the target’s carboxamide and dimethoxyphenyl groups.
Methodological Approaches to Similarity Assessment
Virtual screening methodologies () emphasize structural similarity as a proxy for biological activity. Key metrics include:
- Topological Descriptors : The target’s triazatricyclo system may align with kinase inhibitors or protease modulators due to planar, fused-ring systems.
- Pharmacophore Mapping: The carboxamide and dimethoxyphenyl groups could overlap with known antibacterials or antifungals, though empirical validation is needed .
Data Tables: Comparative Analysis
Table 1. Structural and Functional Comparison
Research Findings and Implications
- Structural Rigidity vs. Bioactivity : The triazatricyclo core may improve metabolic stability compared to spiro or linear analogs, though synthesis yields remain a challenge .
- Substituent Effects : Dimethoxy groups could reduce toxicity compared to dichloro analogs (e.g., Propanil), but may limit membrane permeability in agrochemical applications .
- Methodology Gaps : Current similarity metrics () may undervalue the target’s unique topology, necessitating hybrid approaches combining 3D shape-based and pharmacophore analyses .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique triazatricyclo core and multiple functional groups that influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N6O4 |
| Molecular Weight | 524.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BSGZZHOSWWYHGL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or activate signaling pathways by binding to these targets.
1. Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. Studies have shown that derivatives of this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases.
2. Anticancer Potential
Several studies have investigated the anticancer properties of compounds with similar structures. For instance:
- A study published in MDPI reported that related compounds inhibited cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
3. Neuroprotective Effects
The compound's ability to inhibit acetylcholinesterase has been noted in patent literature, indicating potential neuroprotective effects . This activity is crucial for the treatment of neurodegenerative diseases like Alzheimer's.
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of a similar compound on breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, a derivative of this compound showed protective effects against neuronal cell death. The study highlighted its potential as a therapeutic agent for neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
